1-O-Pentylglycerol
Overview
Description
1-O-Pentylglycerol, also known as OP-1, is a synthetic compound that has been studied for its potential applications in the field of medicine and biotechnology. This compound belongs to the family of glycerol derivatives and has been found to have a variety of biochemical and physiological effects on the human body. In
Scientific Research Applications
Blood-Brain Barrier Penetration Enhancement
1-O-Pentylglycerol has been identified as a potential agent for increasing the penetration of drugs and macromolecules across the blood-brain barrier (BBB) into the central nervous system (CNS). This property is of particular interest for pharmaceutical treatments of CNS disorders. Erdlenbruch et al. (2005) investigated the pharmacokinetics and biodistribution of 1-O-pentylglycerol in rats, demonstrating its rapid renal elimination and lack of accumulation in the brain or other organs, suggesting favorable pharmacological properties for in vivo use as a permeabilizing drug for increased drug delivery to the brain (Erdlenbruch et al., 2005). Additionally, Erdlenbruch et al. (2003) showed that alkylglycerols, including 1-O-pentylglycerol, can increase the transfer of chemotherapeutics across the BBB (Erdlenbruch et al., 2003).
Hydrotropic Properties
Laurianne Moity and colleagues (2013) explored the hydrotropic properties of pentyl and aryl 1-O-monoglyceryl ethers, including 1-O-pentylglycerol. Their study indicated that these compounds act as amphiphilic solvents or "solvo-surfactants," with significant solubilizing abilities, potentially useful in various applications including drug formulation and industrial processes (Moity et al., 2013).
Vesicle Formation for Drug Carriers
Gopinath et al. (2002) examined the potential of 1-O-alkylglycerols, including 1-O-pentylglycerol, in forming vesicles (Algosomes) which could be applied as carriers for drugs. These vesicles were found to be osmotically sensitive and exhibited stable dispersion for a few days, suggesting their utility in targeted drug delivery systems (Gopinath et al., 2002).
properties
IUPAC Name |
3-pentoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXITFHANYMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945300 | |
Record name | 3-(Pentyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Pentylglycerol | |
CAS RN |
22636-32-4 | |
Record name | 3-(Pentyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22636-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Pentylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Pentyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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